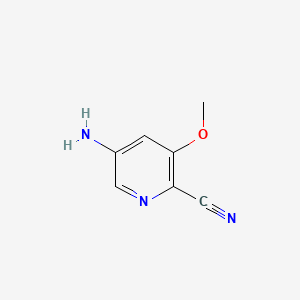

5-Amino-3-methoxypicolinonitrile

説明

Significance of Pyridine-Based Heterocycles in Synthetic and Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in the world of chemistry, particularly in the synthesis of new materials and in the development of pharmaceuticals. researchgate.netresearchgate.netignited.in These nitrogen-containing heterocyclic compounds are prevalent in nature, forming the core structure of many essential molecules like vitamins and alkaloids. researchgate.netignited.inrsc.org The presence of a nitrogen atom in the pyridine ring gives these compounds unique properties, allowing them to interact in specific ways with biological targets, which is a key reason for their widespread use in medicine. nih.gov

The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling scientists to fine-tune the properties of molecules for specific applications. researchgate.net This has led to the development of a vast number of pyridine-containing drugs with diverse therapeutic uses, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov In fact, a significant number of drugs approved by the US Food and Drug Administration (FDA) feature a pyridine ring, highlighting its importance in medicinal chemistry. rsc.orgnih.gov

Overview of Picolinonitrile Scaffolds in Research

Picolinonitriles are a specific class of pyridine derivatives that contain a nitrile group (-C≡N) attached to the pyridine ring. This functional group further enhances the chemical reactivity and potential for creating complex molecules. The nitrile group can participate in a variety of chemical transformations, making picolinonitriles valuable intermediates in organic synthesis.

In the realm of materials science, picolinonitrile-based structures are explored for their potential in creating novel polymers and coatings. In medicinal chemistry, the picolinonitrile scaffold is a key component in the design of enzyme inhibitors and other therapeutic agents. The unique electronic properties conferred by the nitrile group can lead to strong and specific interactions with biological targets.

Specific Research Focus: 5-Amino-3-methoxypicolinonitrile and Related Analogues

Among the many picolinonitrile derivatives, this compound has garnered attention for its specific structural features and potential applications. This compound is characterized by a pyridine ring substituted with an amino group at the 5th position, a methoxy (B1213986) group at the 3rd position, and a nitrile group at the 2nd position. The combination of these functional groups creates a molecule with a distinct electronic and steric profile, influencing its reactivity and biological activity.

The amino group can act as a hydrogen bond donor, while the methoxy group has electron-donating properties. These features, along with the electron-withdrawing nature of the nitrile group, make this compound a valuable building block for synthesizing more complex molecules. Research on this compound and its analogues is often focused on exploring their potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 5-amino-3-methoxypyridine-2-carbonitrile |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| CAS Number | 573762-39-7 |

| Canonical SMILES | COC1=C(N=CC(=C1)N)C#N |

| InChI Key | GNNQMMWVGAJOCT-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNQMMWVGAJOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619247 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573762-39-7 | |

| Record name | 5-Amino-3-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 3 Methoxypicolinonitrile and Its Analogues

Established Synthetic Pathways to 5-Amino-3-methoxypicolinonitrile

A plausible synthetic route to this compound can be devised from readily available precursors through a series of well-established chemical transformations. A potential strategy involves the construction of a suitably substituted pyridine (B92270) ring followed by the introduction of the nitrile functionality.

One hypothetical pathway could commence with a substituted pyridine, such as 3-hydroxy-5-nitropyridine. The hydroxyl group can be converted to a methoxy (B1213986) group via Williamson ether synthesis. Subsequently, the nitro group can be reduced to an amino group. Finally, the nitrile group can be introduced at the 2-position.

Alternatively, a convergent synthesis could be employed, where a precursor already containing the cyano group is functionalized. For instance, starting with a dihalopicolinonitrile, selective nucleophilic substitution reactions could be used to introduce the methoxy and amino groups.

Approaches for the Synthesis of Related Methoxypicolinonitrile Derivatives

The synthesis of related methoxypicolinonitrile derivatives relies on the strategic incorporation and manipulation of key functional groups—amino, methoxy, and nitrile—on the picolinonitrile scaffold.

Incorporation of Amino Functional Groups

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. A common and effective method is the reduction of a nitro group. This two-step process typically involves the nitration of the pyridine ring, followed by reduction of the resulting nitro-substituted pyridine. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon), or chemical reducing agents like tin(II) chloride or iron in acidic media.

Another approach is nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen. For example, a halopyridine derivative can be treated with ammonia or a protected amine equivalent to introduce the amino functionality.

| Starting Material | Reagents | Product | Reaction Type |

| 5-Bromo-3-methoxypyridine | NaN3 then H2/Pd-C | 5-Amino-3-methoxypyridine | Nucleophilic Aromatic Substitution / Reduction |

| 3-Methoxy-5-nitropyridine | Fe, HCl | 5-Amino-3-methoxypyridine | Reduction |

| 3-Methoxypyridine (B1141550) | 1. HNO3, H2SO4 2. H2, Pd/C | 5-Amino-3-methoxypyridine | Nitration / Reduction |

Introduction and Manipulation of Methoxy Groups

The methoxy group is a key substituent in the target molecule and its analogues. A primary method for its introduction is through nucleophilic substitution of a leaving group, typically a halide, on the pyridine ring with a methoxide source, such as sodium methoxide. This reaction, often conducted in methanol as a solvent, is a straightforward way to install the methoxy functionality.

Another strategy involves the O-methylation of a corresponding hydroxypyridine derivative. The hydroxypyridine can be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the desired methoxypyridine.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromo-5-aminopicolinonitrile | NaOMe, CuI | This compound | Nucleophilic Aromatic Substitution |

| 5-Amino-3-hydroxypicolinonitrile | CH3I, K2CO3 | This compound | Williamson Ether Synthesis |

| 3,5-Dihalopicolinonitrile | 1. NaOMe 2. NH3 | This compound | Sequential Nucleophilic Aromatic Substitution |

Strategies for Nitrile Group Formation

The introduction of a nitrile group onto the pyridine ring is a critical step in the synthesis of picolinonitriles. One of the most common methods is the Sandmeyer reaction. srdpharma.com This involves the diazotization of an aminopyridine precursor with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to yield the corresponding picolinonitrile. srdpharma.com

An alternative approach is the cyanation of a pyridine N-oxide. The pyridine ring is first oxidized to the N-oxide, which activates the ring for nucleophilic attack. Treatment of the N-oxide with a cyanide source, such as trimethylsilyl cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride, can introduce the nitrile group at the 2-position.

Furthermore, the dehydration of a picolinamide precursor using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride can also yield the corresponding picolinonitrile.

| Starting Material | Reagents | Product | Reaction Type |

| 5-Amino-3-methoxypyridine-2-carboxamide | POCl3 | This compound | Dehydration |

| 2-Bromo-5-amino-3-methoxypyridine | CuCN | This compound | Rosenmund-von Braun Reaction |

| 5-Amino-3-methoxypyridine | 1. NaNO2, HCl 2. CuCN | This compound | Sandmeyer Reaction |

Advanced Synthetic Transformations Involving the Picolinonitrile Core

Once the picolinonitrile core is established, further diversification can be achieved through various advanced synthetic transformations, with cross-coupling reactions being particularly powerful.

Cross-Coupling Reactions for Picolinonitrile Diversification (e.g., Suzuki Reaction)

The Suzuki reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. wikipedia.orgyoutube.com In the context of picolinonitrile synthesis, a halopicolinonitrile derivative can be coupled with a variety of boronic acids or their esters to introduce a wide range of substituents, such as aryl, heteroaryl, or alkyl groups. wikipedia.orgyoutube.com

This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good selectivity. The Suzuki reaction is highly valued for its functional group tolerance and its ability to create complex molecular architectures from readily available starting materials.

For example, a 5-bromo-3-methoxypicolinonitrile could be subjected to a Suzuki coupling with an arylboronic acid to introduce an aryl group at the 5-position, leading to a diverse library of 5-aryl-3-methoxypicolinonitrile derivatives.

| Picolinonitrile Substrate | Coupling Partner | Catalyst/Base | Product |

| 5-Bromo-3-methoxypicolinonitrile | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Methoxy-5-phenylpicolinonitrile |

| 3-Chloro-5-aminopicolinonitrile | 2-Thienylboronic acid | PdCl2(dppf), K3PO4 | 5-Amino-3-(thiophen-2-yl)picolinonitrile |

| 5-Iodo-3-methoxypicolinonitrile | Methylboronic acid | Pd(OAc)2, SPhos, K2CO3 | 3-Methoxy-5-methylpicolinonitrile |

Nucleophilic and Electrophilic Substitutions on the Pyridine Ring

The synthesis of this compound and its analogues can be strategically approached through the functionalization of the pyridine ring via nucleophilic and electrophilic substitution reactions. The inherent electronic properties of the pyridine ring, influenced by the ring nitrogen and substituents, dictate the feasibility and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing substituents onto a pyridine ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org The pyridine nitrogen itself makes the α (2,6) and γ (4) positions electron-deficient and thus more susceptible to nucleophilic attack. wikipedia.org For a picolinonitrile scaffold, the strongly electron-withdrawing nitrile group (-CN) at the C2 position further activates the ring for SNAr reactions.

A plausible synthetic strategy for this compound involves a sequential SNAr on a di-halogenated precursor, such as 3,5-dihalopicolinonitrile. The reaction would proceed in two steps: methoxylation and amination. The order of these steps would be crucial for the final yield and purity, depending on the relative reactivity of the halogen atoms at the C3 and C5 positions and the activating/deactivating effects of the introduced methoxy and amino groups on the subsequent substitution.

For instance, starting with 3,5-dichloropicolinonitrile, the first substitution with sodium methoxide would likely yield a mixture of 5-chloro-3-methoxypicolinonitrile and 3-chloro-5-methoxypicolinonitrile. The subsequent reaction of the desired 5-chloro-3-methoxy intermediate with an amino source (e.g., ammonia or a protected amine) would furnish the target molecule. The conditions for such reactions typically involve polar aprotic solvents like DMSO and elevated temperatures to facilitate the substitution. wikipedia.org Pyridines are known to be particularly reactive in SNAr when substituted at the ortho or para positions relative to the leaving group, as the negative charge of the intermediate can be effectively delocalized by the ring nitrogen. wikipedia.org

| Step | Starting Material | Reagent | Intermediate/Product | Plausible Conditions |

|---|---|---|---|---|

| 1 | 3,5-Dichloropicolinonitrile | Sodium Methoxide (NaOMe) | 5-Chloro-3-methoxypicolinonitrile | Methanol (MeOH), Reflux |

| 2 | 5-Chloro-3-methoxypicolinonitrile | Ammonia (NH₃) | This compound | DMSO, High Temperature/Pressure |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. amanote.com Such reactions typically require harsh conditions. amanote.com When they do occur, substitution is favored at the C3 and C5 positions, as the cationic intermediates formed by attack at these positions are more stable than those formed by attack at C2, C4, or C6. amanote.com

A potential, though likely less efficient, route to this compound via electrophilic substitution could involve the nitration of a 3-methoxypicolinonitrile precursor. The methoxy group is an activating, ortho-para director, while the nitrile group is a deactivating, meta-director. The combined influence of these groups, along with the directing effect of the pyridine nitrogen, would make the regioselectivity of nitration complex. However, nitration at the C5 position would be electronically favored by the methoxy group.

Following successful nitration to yield 3-methoxy-5-nitropicolinonitrile, the final step would be the reduction of the nitro group to an amino group. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or using reducing agents like iron powder in an acidic medium. mdpi.comgoogle.com A similar strategy has been reported for the synthesis of 2-methoxy-5-aminopyridine, where 2-methoxy-5-nitropyridine is reduced via catalytic hydrogenation. google.com

Chemical Reactivity and Functional Group Transformations of 5 Amino 3 Methoxypicolinonitrile

Reactivity of the Amino Group

The amino group (-NH₂) at the 5-position of the pyridine (B92270) ring is a key site for various chemical transformations. As an electron-donating group, it activates the pyridine ring, influencing the regioselectivity of certain reactions.

The primary amine functionality can undergo a range of reactions typical for aromatic amines. These include:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions. evitachem.com

Acylation: It can react with acylating agents to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: The amino group can be alkylated, although this can sometimes lead to mixtures of mono- and di-alkylated products. clockss.org

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the 3-position is an electron-donating group that influences the electronic properties of the pyridine ring. While generally stable, it can participate in specific reactions.

Demethylation: The methoxy group can be cleaved to form the corresponding hydroxypyridine derivative. This is a common transformation for aryl methyl ethers.

Nucleophilic Substitution: Under certain conditions, the methoxy group can be displaced by other nucleophiles. The electron-donating nature of the methoxy group can influence the reactivity and solubility of the molecule compared to analogues with electron-wielding substituents.

In a study on related thienylpicolinamidine derivatives, it was observed that the methoxy group participates strongly in the Highest Occupied Molecular Orbital (HOMO), indicating its role as an electron donor site. nih.gov

Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) at the 2-position is a versatile functional group that can undergo a variety of transformations.

Reduction: The nitrile group can be reduced to form a primary amine (aminomethyl group). evitachem.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Conversion to Amidines: In the synthesis of thienylpicolinamidine derivatives, the nitrile group of related picolinonitriles was converted to an amidine by treatment with lithium trimethylsilylamide (LiN(TMS)₂), followed by a deprotection step. nih.gov

Pyridine Ring Reactivity and Substituent Effects

The directing effects of the substituents are crucial in determining the outcome of reactions on the pyridine ring. pearson.com

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

The methoxy group is also an activating group, directing to the ortho and para positions. pearson.com

The nitrile group is a deactivating group and directs incoming electrophiles to the meta position.

The interplay of these directing effects determines the regioselectivity of substitution reactions. For instance, in electrophilic aromatic substitution, the positions activated by the amino and methoxy groups will be favored. Conversely, nucleophilic aromatic substitutions are facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group, particularly at positions 2, 4, and 6. youtube.com The synthesis of 5-N-alkylamino and 5-N,N-dialkylamino derivatives of 3-methoxypyridine (B1141550) has been achieved through an aryne reaction, highlighting a pathway to further functionalize the pyridine ring. clockss.org

Applications in Organic Synthesis and Material Science Research

5-Amino-3-methoxypicolinonitrile as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, this compound is recognized as a versatile heterocyclic building block. Its utility stems from the presence of multiple reactive sites that can participate in a variety of chemical transformations. The primary amino group and the nitrile group are key functionalities that allow for the construction of fused ring systems.

The reactivity of this compound allows it to undergo several types of reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The methoxy (B1213986) group may be substituted with other functional groups under specific reaction conditions.

These reactions open pathways to a diverse range of substituted pyridines, which are important scaffolds in medicinal and materials science. The compound's IUPAC name is 5-amino-3-methoxypyridine-2-carbonitrile, and it is also known by its CAS number 573762-39-7.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 5-amino-3-methoxypyridine-2-carbonitrile |

| CAS Number | 573762-39-7 |

Data sourced from PubChem.

Utility in the Synthesis of Complex Heterocyclic Systems

The arrangement of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve reacting the aminonitrile with a bifunctional reagent, leading to the formation of a new ring fused to the original pyridine (B92270) core.

For instance, o-aminonitriles are widely used to synthesize pyrazolo[1,5-a]pyrimidines by reacting with β-dicarbonyl compounds or their equivalents. This class of reaction is valuable for creating compounds with potential biological activity. Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the reaction of aminonitriles with various reagents, a strategy employed to produce molecules with a broad spectrum of biological activities, including antitumor and antimicrobial properties. While specific examples detailing the use of this compound in these syntheses are not extensively documented in readily available literature, its structure strongly suggests its suitability for such transformations.

The general synthetic pathway for forming these fused systems often involves the initial reaction of the amino group, followed by an intramolecular cyclization involving the nitrile group. The resulting fused heterocyclic systems are of great interest in medicinal chemistry. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors, and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as EGFR inhibitors for non-small cell lung cancer.

Table 2: Examples of Heterocyclic Systems Synthesized from Aminopyridine Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| o-Aminonitrile | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine | Kinase Inhibitor |

| o-Aminonitrile | Guanidine/Cyanamide | Pyrido[2,3-d]pyrimidine | Antiviral, Antitumor |

Contributions to Agrochemical Research Intermediates

The 5-aminopyrazole moiety, which can be derived from precursors like this compound, is a significant template in the agrochemical industry. Compounds containing this scaffold have been investigated for various applications, including as herbicides and insecticides. The synthesis of such agrochemicals often involves the construction of a heterocyclic core from simpler building blocks.

Picolinic acid herbicides are a known class of synthetic auxin herbicides, and research has focused on creating novel derivatives by modifying the pyridine core. For example, the development of new herbicides has involved the synthesis of 4-amino-6-(1-pyrazolyl)-2-picolinic acid derivatives. Furthermore, aminopyridine compounds serve as crucial intermediates in the synthesis of herbicides. The structural similarity of this compound to these intermediates suggests its potential as a starting material for the development of new agrochemical candidates. The functional groups present would allow for its incorporation into more complex molecules designed to interact with specific biological targets in weeds or pests.

Role in Drug Discovery and Development Research

Picolinonitrile Derivatives as Enzyme Inhibitors

The structural features of picolinonitrile derivatives make them suitable candidates for targeting a range of enzymes. Their ability to be readily functionalized allows for the creation of libraries of compounds that can be screened against various therapeutic targets.

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. glpbio.com Several picolinonitrile derivatives have been identified as potent CHK1 inhibitors.

Through virtual screening and subsequent rational optimization, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly effective CHK1 inhibitors. rcsb.org One of the most promising compounds from this series, (R)-17, demonstrated exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM. rcsb.org This compound also exhibited remarkable selectivity, being over 4300 times more selective for CHK1 than for the related kinase, CHK2. rcsb.org In cellular assays, (R)-17 effectively halted the growth of malignant hematopathy cell lines, such as Z-138, with an IC₅₀ of 0.013 μM. rcsb.org

Another line of research has focused on pyrido[3,2-d]pyrimidin-6(5H)-one scaffolds, which are structurally related to picolinonitriles. Compound 11 from this series showed an IC₅₀ of 0.55 nM against CHK1 and demonstrated a synergistic anticancer effect when combined with the chemotherapy drug gemcitabine (B846) in a colon cancer cell line (HT-29). glpbio.com

Table 1: Activity of Picolinonitrile-Related CHK1 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cellular Activity (Cell Line) | Cellular IC₅₀ (μM) | Source(s) |

|---|---|---|---|---|---|

| (R)-17 | CHK1 | 0.4 | Z-138 (Hematologic Malignancy) | 0.013 | rcsb.org |

| 11 | CHK1 | 0.55 | HT-29 (Colon Cancer) with Gemcitabine | 0.06353 | glpbio.com |

Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral drugs. These drugs are broadly classified as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct research on 5-Amino-3-methoxypicolinonitrile derivatives as HIV-1 RT inhibitors is not extensively published, structurally related compounds containing pyridine (B92270) and nitrile moieties have shown significant promise.

For instance, pyridinone derivatives have been developed as potent NNRTIs. frontiersin.org These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function. frontiersin.org Similarly, catechol diethers incorporating a cyanovinylphenyl group or a 6-cyano-1-naphthyl substituent have demonstrated picomolar activity against wild-type HIV-1. elifesciences.org The nitrile group in these compounds is crucial for their inhibitory activity, often forming key hydrogen bonds within the NNRTI binding pocket. This suggests that the picolinonitrile scaffold could be a viable starting point for designing novel HIV-1 RT inhibitors.

Mutations in Isocitrate Dehydrogenase 1 (IDH1) are found in several types of cancer, including glioma and acute myeloid leukemia (AML). medchemexpress.comselleckchem.com These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. medchemexpress.com Developing selective inhibitors of mutant IDH1 is therefore a key therapeutic strategy.

While specific this compound derivatives have not been highlighted as leading IDH1 inhibitors in major studies, compounds with related heterocyclic cores are under investigation. For example, inhibitors with a 2H-1λ2-pyridin-2-one backbone have been developed. medchemexpress.com The approved mutant IDH1 inhibitor, ivosidenib (B560149) (AG-120), is a pyrimidine-based compound that binds to an allosteric site at the dimer interface of the enzyme. researchgate.net The development of such allosteric inhibitors that disrupt the enzyme's structure, often by interfering with the binding of essential cofactors like Mg²⁺, is a common strategy. medchemexpress.com The structural similarities between these successful inhibitors and the picolinonitrile framework suggest its potential for exploration in the development of new mutant IDH1 inhibitors.

The Transient Receptor Potential Canonical 6 (TRPC6) is a cation channel that has been implicated in various diseases, including kidney disease and pulmonary hypertension. nih.gov Inhibition of TRPC6 is considered a promising therapeutic approach.

Several small molecule inhibitors of TRPC6 have been identified, though none are based on the picolinonitrile scaffold. Prominent examples include SAR7334, an indane derivative with an IC₅₀ of 7.9 nM for TRPC6 currents, and BI-749327. medchemexpress.comnih.gov Another recently identified inhibitor is PCC0208057, which has shown efficacy in preclinical models of prostate cancer. frontiersin.org These inhibitors act by blocking the flow of ions through the channel, thereby modulating downstream signaling pathways. frontiersin.org Although current lead compounds have different chemical structures, the search for new TRPC6 inhibitors with improved properties is ongoing, and diverse chemical scaffolds, potentially including picolinonitrile derivatives, could be explored.

Table 2: Potency of Selected TRPC6 Inhibitors

| Inhibitor | Chemical Class | IC₅₀ (TRPC6) | Source(s) |

|---|---|---|---|

| SAR7334 | Indane derivative | 7.9 nM (currents) | medchemexpress.com |

| BI-749327 | Complex heterocycle | 19 nM (human) | targetmol.com |

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, especially in young children and the elderly. The viral RNA-dependent RNA polymerase (RdRp) is essential for the replication of the virus and is a prime target for antiviral drug development.

Inhibitors of RSV RdRp can be broadly categorized into nucleoside and non-nucleoside inhibitors. Non-nucleoside inhibitors bind to allosteric sites on the polymerase, leading to a conformational change that disrupts its function. One mechanism of action for some RSV inhibitors is the prevention of cotranscriptional capping of viral mRNAs, which is a crucial step for the synthesis of full-length viral transcripts. While specific picolinonitrile derivatives have not yet emerged as leading clinical candidates for RSV, the diverse chemical space of non-nucleoside inhibitors suggests that scaffolds like picolinonitrile could be valuable in the search for new anti-RSV agents.

Design and Synthesis of Bioactive Picolinonitrile Derivatives

The creation of novel picolinonitrile-based enzyme inhibitors relies on strategic chemical synthesis. The design often starts with a known pharmacophore or a hit from a high-throughput screen, which is then optimized through structure-activity relationship (SAR) studies.

A common approach involves the synthesis of a key intermediate that can be readily modified. For example, in the development of dual PI3K/mTOR inhibitors, a 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile intermediate was synthesized. This intermediate was then reacted with various reagents to introduce different heterocyclic systems, leading to a library of potential inhibitors.

The synthesis of the picolinonitrile core itself can be achieved through various organic chemistry reactions. These methods allow for the introduction of diverse substituents on the pyridine ring, which is crucial for optimizing the interaction of the final compound with its biological target. For instance, the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives has been explored for developing PI3K inhibitors, highlighting the modularity of these synthetic routes. The ability to create a wide range of derivatives is essential for the multiparameter optimization required to turn a lead compound into a clinical candidate.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-17 |

| 11 |

| Gemcitabine |

| Ivosidenib (AG-120) |

| SAR7334 |

| BI-749327 |

| PCC0208057 |

| 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile |

Structure-Activity Relationship (SAR) Studies of Picolinonitrile Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of novel therapeutic agents. These studies investigate how modifying the chemical structure of a compound affects its biological activity, providing critical insights for optimizing lead compounds into potent and selective drug candidates. For picolinonitrile analogues, SAR studies focus on how different substituents on the pyridine ring influence their interaction with biological targets.

Detailed research into a series of substituted 2-amino-3-cyanopyridine (B104079) derivatives has provided valuable insights into their SAR as potential anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). While not identical to this compound, these cyanopyridone analogues share the core 2-cyanopyridine (B140075) scaffold and offer a strong model for understanding the electronic and steric effects of various functional groups on biological activity.

Key research findings from studies on cyanopyridone derivatives reveal that the nature and position of substituents on an associated phenyl ring, as well as on the pyridone ring itself, play a crucial role in determining the cytotoxic activity against cancer cell lines.

For instance, in a series of N-aryl-cyanopyridone derivatives tested against the MCF-7 breast cancer cell line, the following observations were made:

Effect of Phenyl Ring Substitution: An unsubstituted phenyl ring attached to the pyridone nitrogen (Compound 5a) demonstrated significant cytotoxic activity. nih.gov The introduction of a single chloro group at the para-position (Compound 5d) did not improve activity, whereas introducing two chloro groups at the 2 and 4 positions (Compound 5e) resulted in the most potent compound in the series against MCF-7 cells. nih.gov This suggests that increasing the lipophilicity and altering the electronic profile of the aryl moiety can enhance anticancer activity. nih.gov Conversely, the addition of a strongly electron-withdrawing nitro group (Compound 5c) or a hydrophilic hydroxyl group (Compound 5b) led to a decrease in activity. nih.gov

Fused Ring Systems: When the cyanopyridone core was fused to a pyrimidine (B1678525) ring to form pyrido[2,3-d]pyrimidine (B1209978) structures, the anticancer activity was generally reduced compared to the non-fused cyanopyridone analogues. nih.gov However, within this fused series, substitutions on the phenyl group still modulated the activity. A 4-chloro substituent (Compound 7b) showed better activity than the unsubstituted version (Compound 6a), but the 2,4-dichloro substitution (Compound 7c) did not lead to a further significant increase in potency against MCF-7 cells. nih.gov

The reactivity of the 2-cyanopyridine scaffold itself is also a key factor in its biological function. The nitrile group's electrophilicity, which is crucial for potential interactions with nucleophilic residues in biological targets, is modulated by the electronic properties of other substituents on the pyridine ring. rsc.org Electron-withdrawing groups tend to enhance this reactivity, a principle that is fundamental to the design of targeted covalent inhibitors and other reactive drug molecules. rsc.org

Data Tables

Table 1: SAR of N-Aryl Cyanopyridone Analogues against MCF-7 Cancer Cells

| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (µM) nih.gov |

| 5a | H | 1.77 |

| 5b | 4-OH | 3.51 |

| 5c | 4-NO₂ | 7.94 |

| 5d | 4-Cl | 2.50 |

| 5e | 2,4-di-Cl | 1.39 |

Table 2: SAR of Fused Pyrido[2,3-d]pyrimidine Analogues against MCF-7 Cancer Cells

| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (µM) nih.gov |

| 6a | H | 10.68 |

| 7b | 4-Cl | 6.22 |

| 7c | 2,4-di-Cl | 9.28 |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Amino-3-methoxypicolinonitrile, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct doublets in the downfield region, typically between 6.5 and 8.0 ppm, due to their coupling with each other. The methoxy (B1213986) group (-OCH₃) should produce a sharp singlet further upfield, likely in the 3.8-4.0 ppm range. The two protons of the primary amine group (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. It is predicted to show seven distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon of the nitrile group (C≡N) is expected at the lower field end of the spectrum, typically around 115-120 ppm. The six carbons of the substituted pyridine ring would appear in the aromatic region (approximately 100-160 ppm), with their exact shifts influenced by the attached amino, methoxy, and nitrile groups. The methoxy carbon signal is expected to be observed around 55-60 ppm.

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR experiments like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyridine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.5 - 7.8 | Aromatic H (doublet) |

| ¹H | ~6.8 - 7.1 | Aromatic H (doublet) |

| ¹H | ~4.0 - 5.0 | Amine (-NH₂) protons (broad singlet) |

| ¹H | ~3.9 | Methoxy (-OCH₃) protons (singlet) |

| ¹³C | ~150 - 160 | Aromatic C-O and C-N |

| ¹³C | ~135 - 145 | Aromatic C-NH₂ |

| ¹³C | ~115 - 125 | Aromatic C-H |

| ¹³C | ~115 - 120 | Nitrile (-C≡N) carbon |

| ¹³C | ~100 - 110 | Aromatic C-C≡N |

| ¹³C | ~55 - 60 | Methoxy (-OCH₃) carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₇H₇N₃O, corresponding to a monoisotopic mass of approximately 149.06 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 149. The presence of three nitrogen atoms adheres to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Fragmentation analysis provides structural information by breaking the molecule into smaller, charged fragments. Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): A fragment at m/z 134, resulting from the cleavage of the methoxy group.

Loss of carbon monoxide (CO): A peak at m/z 121, potentially arising after the initial loss of a methyl group.

Loss of hydrogen cyanide (HCN): A fragment at m/z 122, from the expulsion of the nitrile group.

These fragmentation patterns help to piece together the molecular structure and confirm the presence of the methoxy and nitrile functional groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 149 | [M]⁺ | Molecular Ion |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 122 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 121 | [M - CO]⁺ or [M - CH₃ - H]⁺ | Loss of carbon monoxide or loss of methyl and hydrogen |

Chromatographic Techniques (HPLC, LC-MS) for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction intermediates and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purity analysis. A C18 column would likely be employed with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the moderately polar target compound from impurities of different polarities. Detection is typically achieved using a UV detector, set to a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. As the compound and any impurities are separated on the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, confirming its identity as this compound. Furthermore, the molecular weights of impurity peaks can be determined, providing valuable clues to their structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Signals just below 3000 cm⁻¹ for the methoxy group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C≡N Stretching: A sharp, medium-intensity band in the 2220-2260 cm⁻¹ region, which is characteristic of a nitrile group.

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Methoxy Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore. Due to the presence of the electron-donating amino and methoxy groups, which extend the conjugated system, the compound is expected to absorb UV light at relatively long wavelengths. The spectrum would likely show one or more absorption maxima (λmax) in the 250-400 nm range, corresponding to π→π* transitions within the aromatic system.

Theoretical and Computational Studies of 5 Amino 3 Methoxypicolinonitrile and Analogues

Molecular Orbital Analysis (e.g., HOMO/LUMO)

Molecular orbital (MO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 5-Amino-3-methoxypicolinonitrile, a hypothetical HOMO-LUMO analysis would likely reveal the distribution of electron density. The amino and methoxy (B1213986) groups are electron-donating, which would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile and pyridine (B92270) ring nitrogen would lower the energy of the LUMO. The precise energy values and the spatial distribution of these orbitals would require quantum chemical calculations, such as those employing Density Functional Theory (DFT).

A hypothetical data table for such an analysis is presented below. The values are illustrative and based on general principles for similar aromatic systems.

| Parameter | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.2 | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical reactivity and stability. |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This provides insights into the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. For a molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group and the C-N bond of the amino group), conformational analysis is performed to identify the various low-energy conformers and the energy barriers between them.

Such studies are crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape, which allows it to fit into the binding site of a biological target like an enzyme or receptor. Computational methods can predict the most likely conformation in different environments, such as in the gas phase or in a solvent.

A table of hypothetical optimized geometric parameters for this compound is shown below.

| Parameter | Hypothetical Value |

| C-C (ring) Bond Lengths | 1.39 - 1.41 Å |

| C-N (ring) Bond Lengths | 1.33 - 1.34 Å |

| C-CN Bond Length | 1.45 Å |

| C≡N Bond Length | 1.15 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

| O-CH3 Bond Length | 1.43 Å |

| C-NH2 Bond Length | 1.38 Å |

Computational Approaches to Chemical Reactivity Prediction

Beyond HOMO-LUMO analysis, various computational descriptors derived from DFT can predict the chemical reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. The Fukui function is particularly useful for identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, these calculations would likely indicate that the nitrogen of the nitrile group and the nitrogen of the pyridine ring are susceptible to electrophilic attack, while the amino group could be a site for electrophilic substitution on the ring. The precise reactivity would be quantified by these computational models.

Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions (in the context of enzyme inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This is a key tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. If this compound were to be investigated as an enzyme inhibitor, docking studies would be performed to predict its binding mode and affinity within the active site of the target enzyme.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to accommodate each other and revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. While no specific docking studies for this compound are publicly documented, this approach would be essential to validate its potential as an enzyme inhibitor.

A hypothetical docking result summary is presented below.

| Target Enzyme | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase X | -8.5 | Asp145, Lys72, Val30 |

| Protease Y | -7.2 | His57, Ser195 |

Biological Activity and Mechanistic Investigations Non Human Studies

In Vitro Studies on Cellular Pathways and Enzyme Targets

There is currently no published research on the in vitro effects of 5-Amino-3-methoxypicolinonitrile on specific cellular pathways or its potential interactions with enzyme targets.

Investigating Inhibitory Mechanisms at the Molecular Level

No studies have been identified that investigate the inhibitory mechanisms of this compound at the molecular level. Consequently, its mode of action and potential molecular targets remain uncharacterized.

Preclinical Efficacy Studies in Model Systems

There is no available data from preclinical efficacy studies of this compound in any model systems, such as cell lines or non-human organisms.

Future Perspectives and Emerging Research Areas

Development of Novel Picolinonitrile-Based Scaffolds for Diverse Applications

The picolinonitrile framework is a recognized "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. nih.gov The strategic placement of functional groups on the picolinonitrile ring, as seen in 5-Amino-3-methoxypicolinonitrile, provides multiple points for chemical modification, allowing for the creation of diverse molecular architectures. The amino and nitrile groups, in particular, are versatile handles for building more complex structures, leading to the development of novel scaffolds with a wide range of potential applications.

Researchers are actively exploring the use of picolinonitrile and related pyridine (B92270) scaffolds to design inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. The development of derivatives from these scaffolds is a key strategy in the discovery of new drugs. nih.govnih.gov The inherent properties of the pyridine ring, combined with the specific substituents of this compound, can be leveraged to create libraries of compounds for screening against different biological targets.

Table 1: Examples of Picolinonitrile and Related Scaffolds in Development

| Scaffold Type | Therapeutic Application | Key Structural Features |

|---|---|---|

| 2-Aminopyridine (B139424) Derivatives | ROS1/ALK Dual Inhibitors (Anti-cancer) | Spiro-cyclic modifications to overcome drug resistance. nih.gov |

| Pyrimidine-5-carbonitrile | VEGFR-2 Inhibitors (Anti-cancer) | Hydrazone and benzylidene moieties for binding to the kinase domain. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Selective Kinase Inhibitors, Anxiolytic Agents | Fused heterocyclic ring system mimicking endogenous ligands. nih.gov |

Exploration of New Therapeutic Areas and Target Identification

The structural motifs present in this compound, namely the aminopyridine core, are associated with a broad spectrum of biological activities. rsc.org This has spurred investigations into its potential utility across various therapeutic areas, from oncology to neurodegenerative diseases. The primary mechanism of action for many aminopyridine compounds involves the blockade of voltage-gated potassium channels. rsc.org

Recent research has focused on designing derivatives of related scaffolds to target specific molecular pathways implicated in disease. For instance, novel 2-aminopyridine derivatives have been synthesized as dual inhibitors of ROS1 and ALK kinases, which are important targets in non-small cell lung cancer. nih.gov Some of these derivatives have shown efficacy against drug-resistant mutations. nih.gov Furthermore, the aminopyridine structure is being explored for its potential to modulate the activity of enzymes and receptors involved in a vast array of biological and pharmacological processes. rsc.org There is also growing interest in the application of pyridine derivatives in the context of Alzheimer's disease. elsevier.com

Table 2: Potential Therapeutic Targets for Picolinonitrile-Based Compounds

| Therapeutic Area | Potential Molecular Target(s) | Example Derivative Class |

|---|---|---|

| Oncology | ROS1, ALK, VEGFR-2 | 2-Aminopyridine derivatives, Pyrimidine-5-carbonitriles nih.govnih.gov |

| Neurological Disorders | Voltage-gated potassium channels, Muscarinic receptors | Aminopyridines rsc.org |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Pyridine derivatives nih.gov |

Green Chemistry Approaches in Picolinonitrile Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like picolinonitriles to create more sustainable and environmentally friendly processes. Traditional methods for pyridine synthesis can often involve harsh conditions and the use of hazardous reagents. In contrast, green chemistry approaches focus on efficiency, safety, and the reduction of waste.

One promising green method is the use of nanocatalysts, which can facilitate the synthesis of polysubstituted pyridines with high efficiency and selectivity under milder conditions. researchgate.net These catalysts can often be recovered and reused, further enhancing their environmental credentials. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for pyridine derivatives. nih.govacs.org This method often uses less solvent and energy compared to conventional heating. nih.govacs.org

Table 3: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthesis Approach | Key Advantages | Example Application |

|---|---|---|

| Traditional Methods | Well-established procedures | Broad applicability in organic synthesis |

| Nanocatalysis | High efficiency, reusability of catalyst, mild reaction conditions. researchgate.net | Synthesis of polysubstituted pyridines. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. nih.govacs.org | One-pot synthesis of functionalized pyridines. nih.govacs.org |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, operational simplicity. mdpi.com | Synthesis of complex heterocyclic scaffolds. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。